molecular formula C30H30F3NO8 B568815 rac Fenfluramine Di-O-benzoyl-L-tartaric Acid CAS No. 895166-16-2

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid

Cat. No.: B568815
CAS No.: 895166-16-2
M. Wt: 589.564
InChI Key: XTZKNTOIQQWXMS-DTPOWOMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid involves several steps. The starting material, fenfluramine, undergoes a series of reactions to introduce the benzoyl groups and the tartaric acid moiety. The synthetic route typically involves:

Chemical Reactions Analysis

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid has several scientific research applications, including:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac Fenfluramine Di-O-benzoyl-L-tartaric Acid is not fully understood. it is believed to exert its effects through interactions with serotonergic and other neurological receptors, similar to fenfluramine . The molecular targets and pathways involved include the modulation of neurotransmission and the regulation of serotonin levels in the brain.

Comparison with Similar Compounds

rac Fenfluramine Di-O-benzoyl-L-tartaric Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of fenfluramine with the added functionality of the benzoyl and tartaric acid moieties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac Fenfluramine Di-O-benzoyl-L-tartaric Acid involves the protection of the amino group of Fenfluramine followed by the reaction with Di-O-benzoyl-L-tartaric Acid. The racemic mixture of Fenfluramine is used to obtain the racemic mixture of the final compound.", "Starting Materials": [ "Fenfluramine", "Di-O-benzoyl-L-tartaric Acid", "Sodium hydroxide", "Benzoyl chloride", "Methanol", "Ethanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Fenfluramine is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of Fenfluramine.", "The amino group of Fenfluramine is protected by reacting with benzoyl chloride in the presence of a base such as sodium hydroxide.", "The protected Fenfluramine is then reacted with Di-O-benzoyl-L-tartaric Acid in ethanol to form the Di-O-benzoyl-L-tartaric Acid salt of Fenfluramine.", "The product is isolated by filtration and washed with ethanol and diethyl ether.", "The product is then treated with hydrochloric acid to obtain the racemic mixture of Fenfluramine Di-O-benzoyl-L-tartaric Acid." ] }

CAS No.

895166-16-2

Molecular Formula

C30H30F3NO8

Molecular Weight

589.564

IUPAC Name

(2R,3R)-2,3-dibenzoyloxybutanedioic acid;N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine

InChI

InChI=1S/C18H14O8.C12H16F3N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h1-10,13-14H,(H,19,20)(H,21,22);4-6,8-9,16H,3,7H2,1-2H3/t13-,14-;/m1./s1

InChI Key

XTZKNTOIQQWXMS-DTPOWOMPSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Synonyms

N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine Di-O-benzoyl-L-tartaric Acid;  N-Ethyl-α-methyl-m-(trifluoromethyl)phenethylamine Di-O-benzoyl-L-tartaric Acid;  Acino Di-O-benzoyl-L-tartaric Acid;  Adipomin Di-O-benzoyl-L-tartaric Acid;  Obedrex Di

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.